2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane;(4R,6R)-1,6-dimethyl-4-propan-2-ylcyclohexene;(2R,4R)-2-methyl-1-methylidene-4-propan-2-ylcyclohexane

Catalog No.
S626000
CAS No.
8008-45-5
M.F
C32H56
M. Wt
440.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane;(4...

CAS Number

8008-45-5

Product Name

2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane;(4R,6R)-1,6-dimethyl-4-propan-2-ylcyclohexene;(2R,4R)-2-methyl-1-methylidene-4-propan-2-ylcyclohexane

IUPAC Name

2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane;1,6-dimethyl-4-propan-2-ylcyclohexene;2-methyl-1-methylidene-4-propan-2-ylcyclohexane

Molecular Formula

C32H56

Molecular Weight

440.8 g/mol

InChI

InChI=1S/2C11H20.C10H16/c2*1-8(2)11-6-5-9(3)10(4)7-11;1-7-8-4-5-9(6-8)10(7,2)3/h5,8,10-11H,6-7H2,1-4H3;8,10-11H,3,5-7H2,1-2,4H3;8-9H,1,4-6H2,2-3H3

InChI Key

LLPXXXJSNSMISE-UHFFFAOYSA-N

SMILES

CC1CC(CCC1=C)C(C)C.CC1CC(CC=C1C)C(C)C.CC1(C2CCC(C2)C1=C)C

Canonical SMILES

CC1CC(CCC1=C)C(C)C.CC1CC(CC=C1C)C(C)C.CC1(C2CCC(C2)C1=C)C

Isomeric SMILES

C[C@@H]1C[C@@H](CCC1=C)C(C)C.C[C@@H]1C[C@@H](CC=C1C)C(C)C.CC1(C2CCC(C2)C1=C)C

Description

The exact mass of the compound Oils, nutmeg is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Masking; Tonic. However, this does not mean our product can be used or applied in the same or a similar way.

2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane, also known as camphene, is a bicyclic hydrocarbon with the molecular formula C10H16C_{10}H_{16}. This compound features a unique bicyclic structure that includes a three-membered ring fused to a six-membered ring. The stereoisomers (4R,6R)-1,6-dimethyl-4-propan-2-ylcyclohexene and (2R,4R)-2-methyl-1-methylidene-4-propan-2-ylcyclohexane possess distinct spatial arrangements of their atoms, contributing to their unique chemical properties and reactivities.

  • Oxidation: Camphene can be oxidized to form camphor using oxidizing agents like potassium permanganate or chromic acid.
  • Reduction: Reduction reactions can yield isobornyl derivatives through hydrogenation processes.
  • Substitution: Halogenation reactions can produce halogenated derivatives, which are valuable in organic synthesis.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in aqueous solution at room temperature.
  • Reduction: Hydrogen gas in the presence of a palladium catalyst at elevated temperatures.
  • Substitution: Chlorine or bromine in an inert solvent like carbon tetrachloride at room temperature.

Major Products

The oxidation of 2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane can produce camphor and other oxygenated derivatives. Reduction reactions yield isoborneol and borneol, while halogenation can lead to various halogenated camphene derivatives.

Research indicates that 2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane exhibits notable biological activities. It has been shown to inhibit the growth of certain microorganisms by disrupting their cell membranes and metabolic pathways. Additionally, it possesses anti-inflammatory properties by modulating the activity of inflammatory mediators .

Synthetic Routes

The synthesis of 2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane can be achieved through several methods:

  • Isomerization of Alpha-Pinene: Heating alpha-pinene in the presence of catalysts such as sulfuric acid or aluminum chloride produces camphene.
  • Catalytic Hydrogenation of Camphor: This method involves reducing camphor using hydrogen gas in the presence of metal catalysts like palladium or platinum .

Industrial Production

In industrial settings, the large-scale isomerization of alpha-pinene obtained from turpentine oil is commonly employed. This process requires reactors equipped with temperature and pressure control systems to optimize yield and purity.

Due to its unique properties, 2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane finds applications in various fields:

  • Fragrance Industry: It is used as an intermediate in the synthesis of fragrances due to its pleasant odor.
  • Pharmaceuticals: Its biological activities make it a candidate for developing antimicrobial and anti-inflammatory agents.
  • Chemical Synthesis: The compound serves as a building block for synthesizing other complex organic molecules .

Studies on the interactions of 2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane with biological targets indicate its potential for modulating enzyme activities related to inflammation and microbial growth. Its antioxidant properties also contribute to reducing oxidative stress within biological systems .

Several compounds share structural similarities with 2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane:

Compound NameStructure TypeUnique Features
Alpha-PineneMonocyclic terpenePrecursor to camphene; lacks bicyclic structure
Beta-PineneMonocyclic terpeneDifferent atom arrangement; distinct chemical properties
LimoneneMonocyclic terpeneSimilar molecular formula; different structural features
CamphorBicyclic ketoneOxidation product of camphene; exhibits different properties

These comparisons highlight the uniqueness of 2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane's bicyclic structure and its specific chemical behaviors compared to other similar compounds .

Physical Description

Liquid

Exact Mass

440.438201786 g/mol

Monoisotopic Mass

440.438201786 g/mol

Heavy Atom Count

32

Other CAS

8008-45-5

Use Classification

Fragrance Ingredients
Cosmetics -> Masking; Tonic

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Food, beverage, and tobacco product manufacturing
All Other Basic Organic Chemical Manufacturing
Oils, nutmeg: ACTIVE

Dates

Modify: 2024-02-18

Explore Compound Types